

Application Notes: Confocal Microscopy

Imaging with Vat Red 15

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Compound of Interest

Compound Name: Vat Red 15

Cat. No.: B1585388

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Introduction

Vat Red 15, also known as C.I. 71100, is a synthetic organic pigment belonging to the class of vat dyes.[1][2][3] Traditionally, it has been extensively utilized in the textile and polymer industries for its vibrant red hue and high stability.[1][4][5] Vat dyes are characteristically insoluble in water but can be rendered soluble through a chemical reduction process, forming a leuco-vat dye, which can then be re-oxidized to its insoluble form.[6] While not conventionally employed in biological imaging, the inherent fluorescence of some vat dye leuco forms presents a novel opportunity for their application in advanced microscopy techniques such as confocal microscopy.[2][3]

These application notes provide a theoretical framework and a detailed, hypothetical protocol for the use of **Vat Red 15** as a fluorescent probe in confocal microscopy for cellular imaging. The insolubility of **Vat Red 15** in aqueous solutions suitable for biological applications necessitates a specific solubilization protocol, which is also detailed herein. The proposed methods are based on the known chemical properties of vat dyes and established principles of fluorescence microscopy.

Physicochemical and Hypothetical Spectral Properties of Vat Red 15

A summary of the known physicochemical properties of **Vat Red 15** is presented in Table 1. As there is no published data on the specific excitation and emission spectra of **Vat Red 15** for microscopy applications, a hypothetical spectral profile has been estimated based on its red color and the characteristics of other red fluorescent dyes.

| Property | Value | Reference |
|-----------------------------|--|-----------|
| Chemical Name | Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3] [7]phenanthroline-6,9-dione | [1] |
| Synonyms | C.I. 71100, C.I. Pigment Red 194, Vat Red 2R, Bordeaux RR | [1][2][4] |
| CAS Number | 4216-02-8 | [1][2] |
| Molecular Formula | C ₂₆ H ₁₂ N ₄ O ₂ | [1][7] |
| Molecular Weight | 412.41 g/mol | [2][3] |
| Appearance | Purple-red powder | [2][4] |
| Solubility | Insoluble in water, ethanol, and acetone. Slightly soluble in chloroform, pyridine, and toluene. | [2][4][5] |
| Hypothetical Excitation Max | ~580 nm | N/A |
| Hypothetical Emission Max | ~620 nm | N/A |

Experimental Protocols

I. Solubilization of Vat Red 15 for Biological Staining (Vatting Process)

Objective: To convert the water-insoluble **Vat Red 15** into its soluble leuco form suitable for cellular staining.

Materials:

- **Vat Red 15** powder
- Dimethyl sulfoxide (DMSO)
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Phosphate-buffered saline (PBS), pH 7.4
- 0.1 M Sodium hydroxide (NaOH)
- Microcentrifuge tubes
- Vortex mixer
- Microcentrifuge

Protocol:

- Prepare a Stock Solution: Dissolve **Vat Red 15** powder in DMSO to a final concentration of 10 mM. This may require sonication or gentle heating.
- Reduction to Leuco Form:
 - In a microcentrifuge tube, add 95 μL of PBS.
 - Add 2 μL of the 10 mM **Vat Red 15** stock solution in DMSO.
 - Add 1 μL of 0.1 M NaOH to create an alkaline environment.
 - Add 2 μL of freshly prepared 1 M sodium dithionite solution in deionized water.
 - Vortex the mixture gently for 1-2 minutes. The color of the solution should change, indicating the reduction of the dye to its soluble leuco form.
- Neutralization and Dilution for Staining: Immediately before use, dilute the solubilized leuco-**Vat Red 15** solution in PBS to the desired final working concentration (e.g., 1-10 μM).

II. Staining of Cultured Cells with Solubilized Vat Red 15

Objective: To stain fixed and permeabilized cultured cells with the prepared soluble leuco-**Vat Red 15** for subsequent confocal imaging.

Materials:

- Cultured cells grown on glass coverslips
- Phosphate-buffered saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Solubilized leuco-**Vat Red 15** working solution (1-10 μ M in PBS)
- Mounting medium with an anti-fading agent
- Microscope slides

Protocol:

- Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
- Cell Fixation:
 - Aspirate the culture medium.
 - Wash the cells twice with PBS.
 - Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Cell Permeabilization:
 - Add 0.1% Triton X-100 in PBS to the fixed cells and incubate for 10 minutes at room temperature.

- Wash the cells three times with PBS for 5 minutes each.
- Staining:
 - Add the freshly prepared and diluted leuco-**Vat Red 15** working solution to the cells.
 - Incubate for 30-60 minutes at room temperature in the dark.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Mounting:
 - Carefully invert the coverslip onto a drop of mounting medium on a microscope slide.
 - Seal the edges of the coverslip with nail polish to prevent drying.
 - Allow the mounting medium to cure as per the manufacturer's instructions.

Confocal Microscopy Imaging

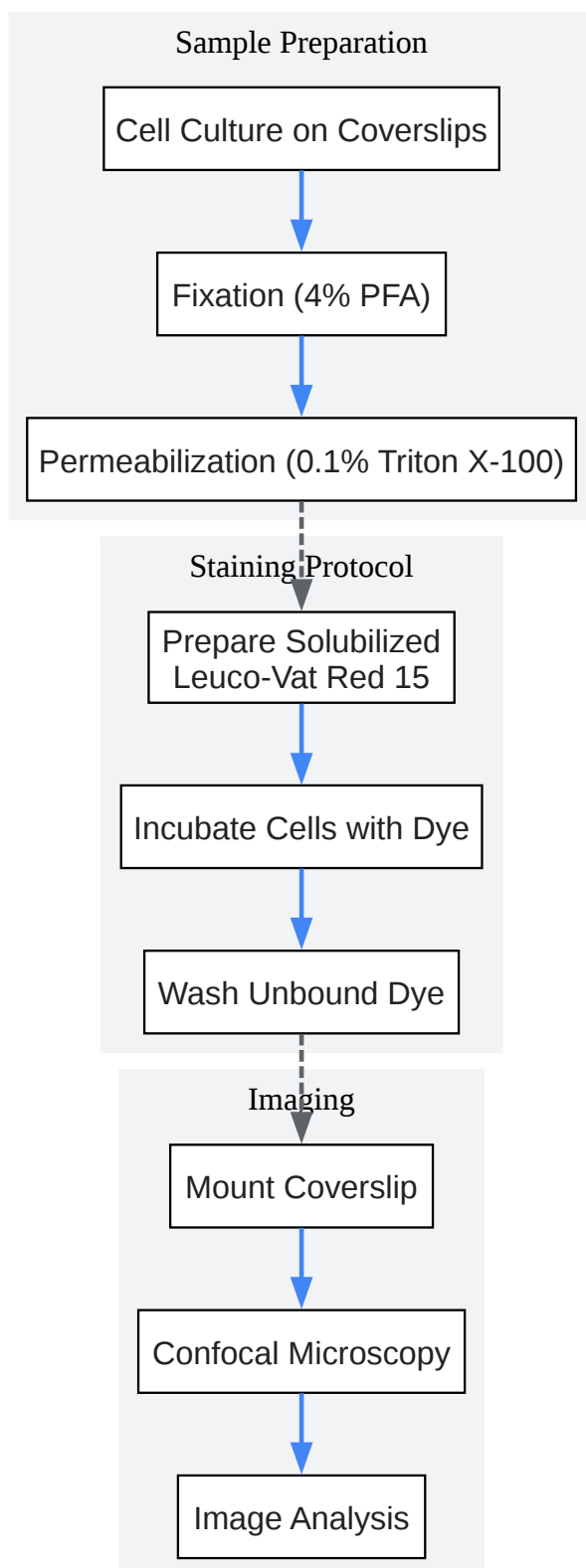
Objective: To acquire high-resolution fluorescence images of **Vat Red 15**-stained cells using a confocal laser scanning microscope.

The following are recommended starting parameters for confocal imaging of **Vat Red 15**, based on the hypothetical spectral properties. These settings will likely require optimization depending on the specific instrument and sample.

| Parameter | Recommended Setting |
|----------------------|--|
| Excitation Laser | 561 nm or 594 nm laser line |
| Laser Power | 1-5% (start low to minimize phototoxicity and photobleaching) |
| Dichroic Mirror | Appropriate for excitation and emission wavelengths |
| Emission Filter | 600-650 nm bandpass filter |
| Pinhole Size | 1 Airy Unit (for optimal confocality) |
| Detector Gain/Offset | Adjust to obtain a good signal-to-noise ratio without saturation |
| Scan Speed | 512x512 or 1024x1024 pixels, adjust for desired resolution and acquisition speed |
| Averaging | Line averaging (2-4) to improve signal-to-noise |

Visualizations

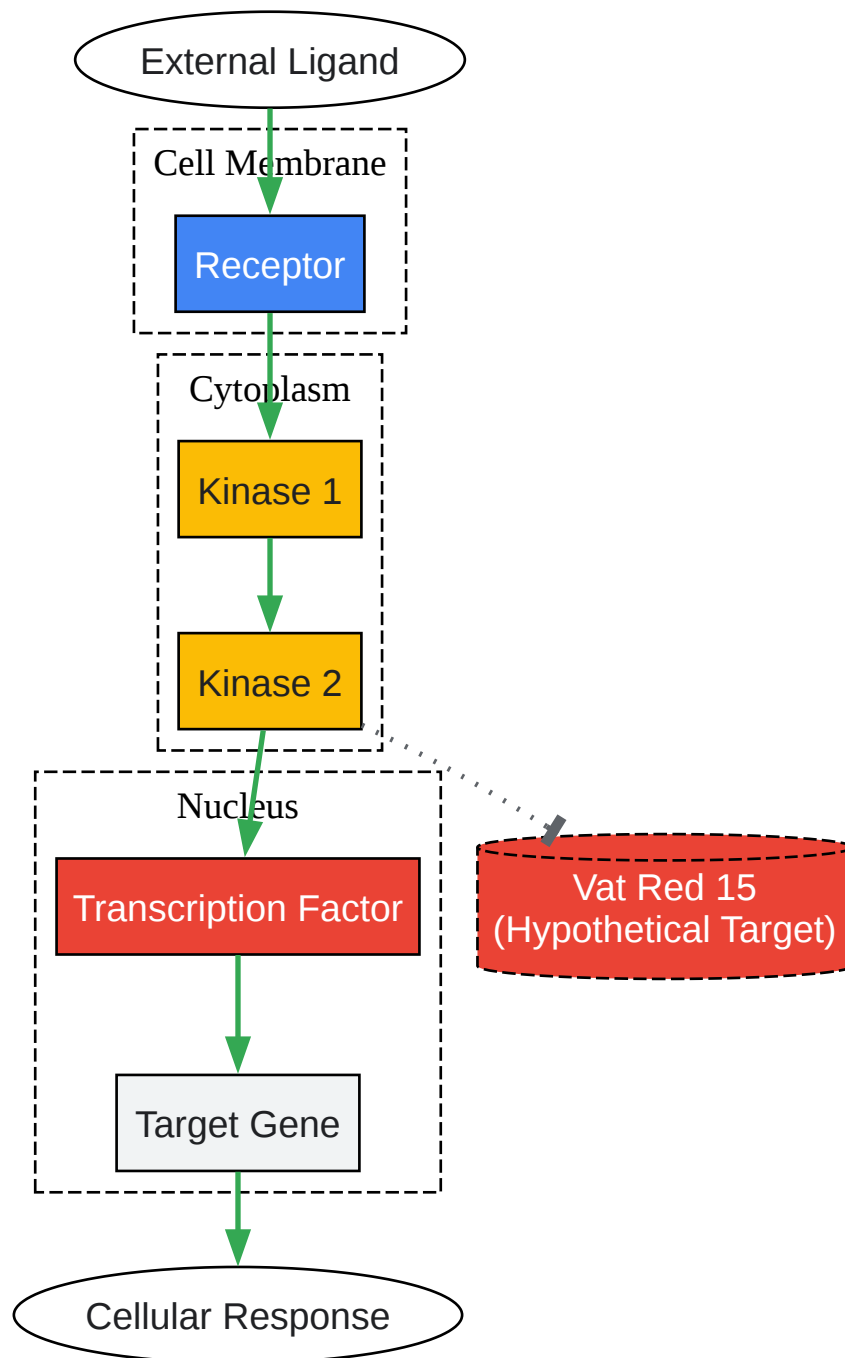
Experimental Workflow



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Caption: Workflow for cellular imaging with **Vat Red 15**.

Hypothetical Signaling Pathway Investigation



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Caption: Hypothetical signaling pathway for investigation.

Disclaimer

The protocols and spectral information provided in these application notes are theoretical and for guidance purposes only. **Vat Red 15** is not a standard fluorescent probe for biological imaging, and its use in confocal microscopy has not been validated in peer-reviewed literature. Researchers should exercise caution and perform thorough validation and optimization experiments to determine the suitability of **Vat Red 15** for their specific applications. The proposed solubilization method involves the use of a strong reducing agent and should be performed with appropriate safety precautions.

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- To cite this document: BenchChem. [Application Notes: Confocal Microscopy Imaging with Vat Red 15]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585388#confocal-microscopy-imaging-with-vat-red-15]

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